molecular formula C15H16ClN B1461541 (2-Chlorophenyl)(2,5-dimethylphenyl)methanamine CAS No. 1021015-16-6

(2-Chlorophenyl)(2,5-dimethylphenyl)methanamine

Cat. No. B1461541
CAS RN: 1021015-16-6
M. Wt: 245.74 g/mol
InChI Key: WVAHUVMSUQOYMH-UHFFFAOYSA-N
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Description

2-Chlorophenyl)(2,5-dimethylphenyl)methanamine, commonly referred to as CPDM, is an amine derivative of an aromatic compound. It is a versatile compound that has many uses in scientific research, ranging from the synthesis of other compounds to applications in pharmacology and biochemistry.

Scientific Research Applications

Photoremovable Protecting Groups

The use of 2,5-dimethylphenacyl chromophore as a novel photoremovable protecting group for carboxylic acids illustrates a significant application in synthetic chemistry. This methodology allows the liberation of carboxylic acids from their esters upon irradiation with light, offering a controlled and efficient way to manipulate chemical structures in the synthesis of complex molecules (Klan et al., 2000).

Anaerobic Biodegradability and Toxicity

Research on substituted phenols, including 2-chlorophenol and 2,5-dimethylphenol derivatives, has provided insights into their anaerobic biodegradability and toxicity. These studies are crucial for understanding the environmental impact of these compounds and their potential degradation pathways in anoxic conditions (O. A. O'connor & L. Young, 1989).

Synthesis of Radiolabeled Compounds

The synthesis of radiolabeled compounds like "4-(2-chlorophenyl)-1, 6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C" demonstrates the application of these chemicals in medical research, particularly in drug development and pharmacokinetic studies. Such compounds are essential for tracking drug distribution and metabolism within the body (J. Hicks et al., 1984).

Environmental Monitoring and Cleanup

The determination of phenolic compounds in environmental samples, like soil, is crucial for monitoring pollution and assessing the effectiveness of cleanup strategies. Methods developed for this purpose utilize advanced chromatographic techniques to identify and quantify priority pollutants, including derivatives of chlorophenol and dimethylphenol, highlighting the importance of analytical chemistry in environmental protection (M. Alonso et al., 1998).

Chiral Discrimination in Pharmaceutical Chemistry

The separation of enantiomers is a critical process in pharmaceutical chemistry, where the activity of drugs can be highly dependent on the chirality of the molecules. Studies on the separation of enantiomers using amylose tris(3,5-dimethylphenyl)carbamate as a stationary phase exemplify the application of these compounds in developing more effective and safer pharmaceuticals (Y. Bereznitski et al., 2002).

properties

IUPAC Name

(2-chlorophenyl)-(2,5-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9,15H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAHUVMSUQOYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(2,5-dimethylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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